

## NNC 05-2090 hydrochloride BGT-1 selectivity

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Compound of Interest

Compound Name: NNC 05-2090 hydrochloride

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An In-depth Technical Guide on the BGT-1 Selectivity of NNC 05-2090 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

NNC 05-2090 hydrochloride is a derivative of nipecotic acid and a known inhibitor of y-aminobutyric acid (GABA) uptake.[1] It is distinguished from other GABA uptake inhibitors, such as tiagabine, by its moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2).[2][3][4] While tiagabine is a highly selective and potent inhibitor of the GABA Transporter 1 (GAT-1), NNC 05-2090 exhibits a different pharmacological profile, with its primary action at BGT-1 and additional effects on other GABA transporters and monoamine systems.[1][3] This document provides a comprehensive overview of the BGT-1 selectivity of NNC 05-2090, presenting quantitative data, detailed experimental methodologies, and a visual representation of its transporter interaction profile. Its demonstrated anticonvulsant properties in animal models suggest that inhibition of non-GAT-1 transporters is a viable strategy for seizure control.[1][5]

# Quantitative Pharmacology and Selectivity Profile

**NNC 05-2090 hydrochloride** has been characterized across various transporter subtypes using radioligand uptake and binding assays. The data consistently demonstrates a preferential, albeit moderate, inhibitory activity towards BGT-1 compared to the other GABA transporters (GAT-1, GAT-2, and GAT-3).



## **GABA Transporter Inhibition**

The inhibitory potency of NNC 05-2090 is typically reported as either the inhibition constant ( $K_i$ ) or the half-maximal inhibitory concentration ( $IC_{50}$ ). The compound is a potent inhibitor of mGAT2 (BGT-1) with a  $K_i$  value of 1.4  $\mu$ M, showing at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4.[3][4]

Table 1: Inhibitory Potency (Ki) of NNC 05-2090 at Cloned GABA Transporters

| Transporter<br>Subtype | K <sub>ι</sub> (μΜ) | Species       | Reference(s) |
|------------------------|---------------------|---------------|--------------|
| hBGT-1 (mGAT-2)        | 1.4                 | Human / Mouse | [2][3][5][6] |
| hGAT-3 (mGAT-4)        | 15                  | Human / Mouse | [2][5][6]    |
| hGAT-1 (mGAT-1)        | 19                  | Human / Mouse | [2][5][6]    |

| hGAT-2 (mGAT-3) | 41 | Human / Mouse |[2][5][6] |

Table 2: Inhibitory Potency (IC50) of NNC 05-2090 at Cloned Transporters

| Transporter Subtype | IC <sub>50</sub> (μM) | Reference(s) |
|---------------------|-----------------------|--------------|
| BGT-1               | 10.6                  | [7][8][9]    |
| GAT-3               | 22.51                 | [7][9]       |
| GAT-1               | 29.62                 | [7][9]       |

| GAT-2 | 45.29 |[7][9] |

## **Off-Target Activity**

In addition to its effects on GABA transporters, NNC 05-2090 displays affinity for other neurotransmitter systems, which may contribute to its overall pharmacological effect. It has notable inhibitory activity on monoamine transporters and binding affinity at adrenergic and dopaminergic receptors.[1][7][8][10]



Table 3: Off-Target Inhibitory Activity (IC50) of NNC 05-2090

| Target                              | IC <sub>50</sub> (μΜ) | Reference(s)  |
|-------------------------------------|-----------------------|---------------|
| α <sub>1</sub> -Adrenergic Receptor | 0.266                 | [1][2][5][6]  |
| Dopamine Transporter (DAT)          | 4.08                  | [7][8][9][10] |
| Serotonin Transporter (SERT)        | 5.29                  | [7][8][9][10] |
| Noradrenaline Transporter (NET)     | 7.91                  | [7][8][9][10] |

| D<sub>2</sub>-Dopamine Receptor | 1.632 |[1][2][5][6] |

## **Experimental Protocols**

The quantitative data presented above were primarily derived from GABA uptake inhibition assays using either cultured cell lines stably expressing specific transporter subtypes or synaptosomal preparations.

# GABA Uptake Inhibition Assay in Stably Transfected Cell Lines

This method allows for the precise characterization of an inhibitor's activity at a single, known transporter subtype.

- Cell Lines: Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells are commonly used.[3][4][8] These cells are stably transfected with the cDNA encoding one of the four cloned mouse (mGAT1-4) or human (hGAT-1, hGAT-2, hGAT-3, hBGT-1) GABA transporters.
- Assay Procedure:
  - Cell Culture: Transfected cells are cultured to confluence in appropriate media.
  - Incubation: Cells are washed and pre-incubated in a buffer solution.



- Inhibition: Varying concentrations of NNC 05-2090 hydrochloride are added to the cells, followed by a brief incubation period.
- Uptake Measurement: A fixed concentration of radiolabeled [<sup>3</sup>H]-GABA is added, and the uptake reaction is allowed to proceed for a short period (typically minutes).
- Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-GABA.
- Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor. Specific uptake is calculated by subtracting nonspecific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. K₁ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.

### [3H]-GABA Uptake Assay in Synaptosomes

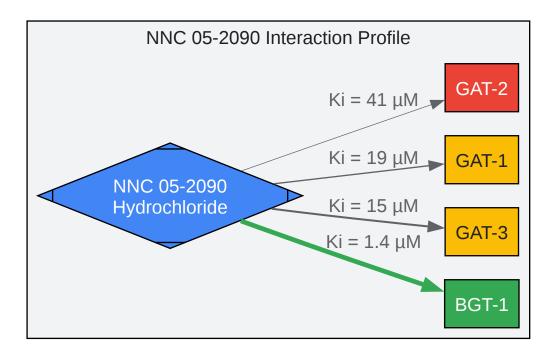
This ex vivo method assesses the inhibitory effect of a compound on native transporters in a preparation of nerve terminals.

- Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the rat cerebral cortex or inferior colliculus, through a process of homogenization and differential centrifugation.[1]
- Assay Procedure: The protocol is similar to the cell-based assay. Synaptosomes are incubated with [³H]-GABA and different concentrations of NNC 05-2090.[7][9] To isolate the activity of non-GAT-1 transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in the incubation mixture.[1]
- Data Analysis: IC<sub>50</sub> values are calculated as described above. This method provides information on the compound's potency in a more physiologically relevant environment containing a mix of native transporter subtypes.

## **Visualizing the Selectivity Profile of NNC 05-2090**



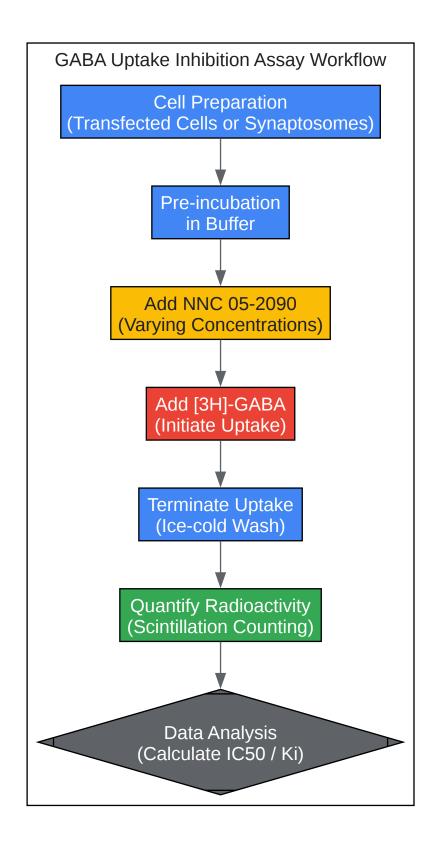
The following diagrams illustrate the inhibitory relationships and the experimental workflow described.



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Caption: NNC 05-2090's preferential inhibition of BGT-1 over other GABA transporters.





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Caption: A generalized workflow for determining GABA transporter inhibition constants.



#### Conclusion

NNC 05-2090 hydrochloride is a valuable pharmacological tool for investigating the roles of non-GAT-1 GABA transporters. Its selectivity profile, characterized by a clear preference for BGT-1 over GAT-1, GAT-2, and GAT-3, distinguishes it from classical inhibitors like tiagabine.[2] [3][4] While its selectivity is moderate and it interacts with other neurotransmitter systems, its distinct profile has been instrumental in demonstrating the anticonvulsant potential of targeting BGT-1.[1] Further research and development of compounds with even higher selectivity for BGT-1 may lead to novel therapeutic strategies for neurological disorders such as epilepsy.[11]

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